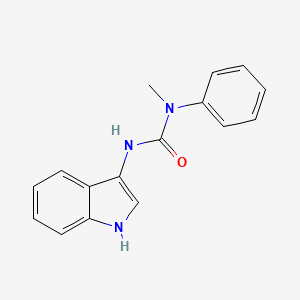

3-(1H-indol-3-yl)-1-methyl-1-phenylurea

Description

Strategic Importance of Indole (B1671886) and Urea (B33335) Scaffolds in Contemporary Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. researchgate.netrsc.org It is a structural component in a vast array of natural products, including alkaloids and essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. rsc.org The versatility of the indole ring allows it to participate in various biological interactions, and its derivatives have been successfully developed into drugs for a wide range of conditions, including cancer, inflammation, and microbial infections. researchgate.netrsc.org

Similarly, the urea functional group is of paramount importance in the design of therapeutic agents. evitachem.com Its ability to form stable hydrogen bonds with biological targets, such as enzymes and receptors, makes it a critical component in many clinically approved drugs. evitachem.com The incorporation of a urea moiety can significantly influence a molecule's potency, selectivity, and pharmacokinetic properties. evitachem.com Urea derivatives have found applications as anticancer, antibacterial, and anti-HIV agents, among others. evitachem.com

Rationale for In-depth Academic Investigation of 3-(1H-indol-3-yl)-1-methyl-1-phenylurea Analogs

The specific compound, this compound, serves as a quintessential model for an indole-urea hybrid. The rationale for the intensive academic and industrial investigation into its analogs is multifaceted. By systematically modifying the indole, urea, and phenyl components of this core structure, researchers can explore the structure-activity relationships (SAR) that govern the biological effects of these compounds. This exploration allows for the fine-tuning of properties to optimize potency against a specific biological target while minimizing off-target effects.

The investigation into analogs of this compound is driven by the quest for novel therapeutics, particularly in oncology. Many signaling pathways that are dysregulated in cancer involve protein kinases, and the indole-urea scaffold has proven to be an effective framework for the development of kinase inhibitors. nih.gov The structural flexibility of this scaffold allows for the design of molecules that can target the ATP-binding site of various kinases, thereby inhibiting their function and impeding cancer cell proliferation.

Overview of Indole-Urea Derivatives with Documented Biological Relevance in Scholarly Literature

A growing body of scholarly literature documents the diverse biological activities of indole-urea derivatives. These compounds have shown significant promise in several therapeutic areas, with a particular emphasis on cancer treatment.

One area of notable success is the development of indole-urea derivatives as inhibitors of protein kinases. For instance, certain analogs have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Src kinase, both of which are implicated in the progression of various tumors. nih.govthepharmajournal.com Other research has focused on the development of indole-urea based inhibitors of Proline-rich tyrosine kinase 2 (PYK2), a target relevant to cancer and other diseases. nih.gov

Furthermore, indole-urea derivatives have been investigated for their ability to overcome multidrug resistance (MDR) in cancer cells. Some phenylurea indole derivatives have been shown to inhibit the function of ATP-binding cassette (ABC) transporters like ABCG2, which are responsible for pumping chemotherapeutic drugs out of cancer cells. nih.gov By inhibiting these transporters, these compounds can restore the efficacy of conventional anticancer drugs. nih.gov

The table below summarizes the biological activities of selected indole-urea derivatives reported in the scientific literature.

| Compound Class | Biological Target | Therapeutic Area |

| Phenylurea Indole Derivatives | ABCG2 | Cancer (Multidrug Resistance) |

| Indole Carboxamide-Urea Derivatives | PYK2 | Cancer |

| Urea-containing Indole Derivatives | EGFR/SRC Kinase | Cancer |

The antiproliferative activity of various indole-urea derivatives against different cancer cell lines is a testament to their potential as anticancer agents.

| Compound Series | Cancer Cell Line(s) | Observed Effect |

| 3-Pyrazole Unsymmetrical Urea Indole Derivatives | HepG2, A549, PC-3, K562 | Anti-proliferative activity |

| Bis-indole Derivatives with Phenyl Linker | A549 (Lung Cancer) | Promising activity, induction of autophagy |

Properties

IUPAC Name |

3-(1H-indol-3-yl)-1-methyl-1-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-19(12-7-3-2-4-8-12)16(20)18-15-11-17-14-10-6-5-9-13(14)15/h2-11,17H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINFQKSMLGEVBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)NC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1h Indol 3 Yl 1 Methyl 1 Phenylurea and Its Analogs

Convergent Synthesis Approaches for the Urea (B33335) Linkage Formation

Convergent synthesis, where key fragments of the molecule are prepared separately before being coupled, is a common and efficient strategy for assembling urea derivatives. This approach typically involves the reaction between an amine and an isocyanate or a related carbonyl derivative.

The reaction between an isocyanate and an amine is the most direct and widely utilized method for forming a urea bond. For the target molecule, this could theoretically be achieved in two ways:

Reaction of 3-aminoindole with N-methyl-N-phenyl isocyanate.

Reaction of N-methyl-N-phenylamine with a putative indole-3-isocyanate.

Isocyanate-based reactions are often high-yielding and proceed under mild conditions. beilstein-journals.org The reaction of unprotected indoles with isocyanates can be catalyzed by Lewis acids like boron trichloride (B1173362) (BCl₃) to selectively form N1-carboxamides, demonstrating the reactivity of the indole (B1671886) system towards isocyanates. rsc.orgcardiff.ac.uk For the desired C3-linked urea, a C3-aminoindole is the required precursor. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate.

While direct synthesis of the title compound is not extensively documented, analogous reactions forming indole-based ureas are well-established. For instance, the reaction of various amines with isocyanates generated in situ from azides and carbon dioxide via a Staudinger-aza-Wittig reaction provides a versatile route to diverse urea derivatives. beilstein-journals.org This highlights the robustness of isocyanate chemistry in complex molecule synthesis.

A summary of catalyst systems for related urea formations is presented below.

| Catalyst/Base | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5 mol% BCl₃ | 1H-Indole, Phenyl isocyanate | 1,2-dichloroethane | 60 | up to 98% | rsc.orgcardiff.ac.uk |

| Ag₂CO₃ | 2-aminophenyl propargylic alcohol, Benzyl isocyanate | MeCN | 70 | 82% | acs.org |

| None (MW) | Alkyl isocyanate, Amine | MeCN | 70 | High | beilstein-journals.org |

The success of the isocyanate coupling strategy hinges on the availability of the key amine precursors.

Indole-3-amine: The primary challenge in this synthetic approach is the instability of the key intermediate, 3-aminoindole (also known as 3-indolamine). Unprotected 3-aminoindoles are highly susceptible to oxidation and dimerization, making their isolation and handling difficult. nih.gov To overcome this, several modern synthetic methods focus on generating the 3-amino group on the indole ring from more stable precursors.

One effective method involves a two-step sequence starting from readily available indoles and nitrostyrene. These reactants, in the presence of phosphorous acid, form a stable 4′H-spiro[indole-3,5′-isoxazole] intermediate. Subsequent microwave-assisted reaction with hydrazine (B178648) hydrate (B1144303) cleaves the isoxazole (B147169) ring to furnish the desired 3-aminoindole in good to excellent yields. nih.gov Another innovative, transition-metal-free approach involves the reaction of 2-nitrochalcones with ammonia (B1221849), which serves as the nitrogen source for the C3-amino group. sci-hub.se A copper-catalyzed three-component coupling reaction of a 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne also provides an efficient route to 3-aminoindoles. nih.gov

N-methyl-N-phenylamine: The second precursor, N-methyl-N-phenylamine (N-methylaniline), is a commercially available and synthetically accessible compound. Standard laboratory preparations include the Eschweiler-Clarke reaction, which involves the reductive amination of aniline (B41778) using formaldehyde (B43269) and formic acid, or the direct alkylation of aniline with a methylating agent.

Strategies for the Construction of the Indole Moiety in Related Structures

An alternative to forming the urea bond late in the synthesis is to construct the indole ring itself onto a molecule that already contains the necessary urea framework. This approach relies on classical and modern indole synthesis reactions.

The Fischer indole synthesis is a robust and century-old method for preparing indoles by heating an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst. byjus.comwikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which undergoes a rsc.orgrsc.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the aromatic indole ring. byjus.commdpi.com

To apply this method to the synthesis of a 3-(indol-3-yl)urea derivative, one would need to start with an arylhydrazine that is substituted with a precursor to the urea moiety. For example, a phenylhydrazine (B124118) bearing a protected amine or a related functional group could be cyclized with an appropriate ketone. The resulting indole could then be elaborated to the final urea product. The versatility of the Fischer synthesis allows for the preparation of a wide array of substituted indoles, making it a powerful tool in the synthesis of complex natural products and pharmaceuticals. rsc.org

| Acid Catalyst | Reactants | General Outcome | Reference |

| Brønsted Acids (HCl, H₂SO₄, PPA) | Arylhydrazine, Aldehyde/Ketone | Indole formation | wikipedia.org |

| Lewis Acids (BF₃, ZnCl₂, AlCl₃) | Arylhydrazine, Aldehyde/Ketone | Indole formation | wikipedia.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines. wikipedia.orgacsgcipr.org This reaction is highly versatile and tolerant of numerous functional groups.

While often used for the N-arylation of indoles at the N1 position, its principles can be applied to construct precursors for indole synthesis. nih.gov For instance, an intramolecular Buchwald-Hartwig reaction can be a key step in forming the indole core. This would involve preparing a substrate such as a 2-haloaniline derivative with an appropriately substituted side chain. Palladium-catalyzed intramolecular C-N bond formation would then yield the indole or indoline (B122111) ring system. The reaction typically employs a palladium source (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand (e.g., RuPhos, BrettPhos) with a base like sodium tert-butoxide. acsgcipr.orglibretexts.org This strategy allows for the assembly of highly functionalized indoles that would be difficult to access through other methods. researchgate.net

| Ligand | Amine Type | Typical Base | Application | Reference |

| BrettPhos | Primary Amines | LiHMDS | Broad functional group tolerance | libretexts.org |

| RuPhos | Secondary Amines | LiHMDS | Efficient C-N coupling | libretexts.org |

| DavePhos | NH-Heterocycles (e.g., Indole) | K₂CO₃ / KOtBu | N-arylation of heterocycles | libretexts.org |

Chemical Derivatization and Structural Modification of 3-(1H-indol-3-yl)-1-methyl-1-phenylurea Scaffolds

Once the core this compound scaffold is assembled, further structural diversity can be achieved through various chemical modifications.

N-Alkylation/Arylation: The indole nitrogen (N1) is a common site for derivatization. It can be deprotonated with a base (e.g., sodium hydride) and subsequently alkylated or acylated to introduce a variety of substituents.

Electrophilic Substitution: The indole ring is electron-rich and susceptible to electrophilic substitution. While the C3 position is the most reactive in unsubstituted indole, in a 3-substituted indole, electrophiles can be directed to the C2 position or to the benzene (B151609) portion of the indole ring (C4-C7).

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Palladium-catalyzed direct C-H arylation can be used to introduce aryl groups at the C2 or C3 positions of the indole ring, providing a powerful tool for late-stage modification. mdpi.com

Modification of the Phenyl Ring: The phenyl group of the urea moiety can also be modified. If it contains appropriate functional groups (e.g., halides, boronic esters), it can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further complexity. Alternatively, electrophilic aromatic substitution can be performed on this ring to add substituents.

An example of analogous derivatization can be seen in the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, where modifications on an acetamide (B32628) linker attached to the indole C3 position were explored. rsc.org

Functionalization at Various Positions of the Indole Nucleus

The indole nucleus is a privileged scaffold in medicinal chemistry and offers multiple sites for functionalization to create a diverse library of analogs. researchgate.netimpactfactor.org While the C3 position is occupied by the urea moiety, other positions on the carbocyclic and pyrrolic rings are amenable to modification.

N1-Position: The indole nitrogen (N1) is relatively acidic and can be readily deprotonated by a strong base, followed by reaction with various electrophiles. This allows for the introduction of alkyl, allyl, or aryl groups, which can significantly alter the molecule's steric and electronic properties. rsc.org

C2-Position: The C2 position can be functionalized through methods like lithiation followed by quenching with an electrophile or via transition-metal-catalyzed C-H activation reactions. umich.edu This position is often targeted to introduce substituents that can modulate biological activity.

Carbocyclic Ring (C4-C7): Introducing substituents such as halogens, nitro groups, or alkyl groups onto the benzene portion of the indole ring is typically achieved by starting with a pre-functionalized indole. rsc.org For example, the Fischer indole synthesis can be performed with a substituted phenylhydrazine to yield an indole core with desired modifications at the C4, C5, C6, or C7 positions. orientjchem.org Palladium-catalyzed C-H arylation has also emerged as a powerful tool for modifying these positions on a pre-formed indole core. nih.gov

These modifications allow for a systematic exploration of the structure-activity relationship (SAR) by probing the effects of substituents around the indole core.

Systematic Substituent Effects on the Phenyl Ring of the Urea Moiety

The electronic nature of the N-phenyl ring can be systematically tuned by introducing various substituents, thereby influencing the synthetic reaction and the properties of the final compound. Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which exert their influence through inductive and resonance effects. minia.edu.eglasalle.edulibretexts.org

Electron-Donating Groups (EDGs): Groups such as alkyl (-CH₃), alkoxy (-OCH₃), and amino (-NH₂) increase the electron density of the phenyl ring. lumenlearning.comlibretexts.org This makes the corresponding N-methylaniline precursor more nucleophilic, potentially increasing the rate of the urea-forming reaction. These groups are typically ortho, para-directing in electrophilic aromatic substitution reactions. libretexts.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-COCH₃) decrease the electron density of the phenyl ring. lumenlearning.comlibretexts.org This reduces the nucleophilicity of the aniline nitrogen, which may necessitate harsher reaction conditions for urea synthesis. These groups are generally meta-directing. libretexts.org Halogens are a unique case, as they are deactivating due to their inductive effect but are ortho, para-directing because of their resonance effect. lasalle.edu

The following interactive table illustrates the expected impact of various substituents on the reactivity of the N-methylaniline precursor in the context of urea synthesis.

| Substituent (R) | Position | Electronic Effect | Expected Reactivity of N-Methylaniline Derivative |

| -OCH₃ | para | Strong EDG (Resonance) | High |

| -CH₃ | para | Weak EDG (Inductive/Hyperconjugation) | Moderate-High |

| -H | - | Neutral | Moderate (Baseline) |

| -Cl | para | EWG (Inductive), Weak EDG (Resonance) | Low-Moderate |

| -CN | para | Strong EWG (Resonance & Inductive) | Low |

| -NO₂ | meta | Strong EWG (Resonance & Inductive) | Very Low |

Targeted Modifications at the Urea Nitrogen Atoms

Direct modifications to the urea linkage provide another avenue for creating analogs. The substitution pattern on the two nitrogen atoms of the urea moiety is critical for defining the molecule's three-dimensional shape and hydrogen bonding capabilities. The synthesis can be adapted to introduce a wide variety of substituents.

A general route involves reacting an amino-functionalized component with a carbamate (B1207046) or isocyanate. mdpi.com For example, to produce analogs of this compound, one could:

Vary the group on the indole-side nitrogen (N3 of the urea) by starting with different 3-aminoindoles.

Vary the groups on the phenyl-side nitrogen (N1 of the urea) by replacing N-methylaniline with other N-substituted anilines (e.g., N-ethylaniline, N-benzylaniline) or even different classes of amines (e.g., aliphatic amines) during the synthesis. mdpi.com

This flexibility allows for the generation of libraries with diverse alkyl and aryl substitutions at both urea nitrogens, enabling a thorough investigation of the chemical space.

Introduction and Resolution of Chiral Centers within the Molecular Framework

While this compound itself is achiral, chirality can be introduced by incorporating a chiral center into the molecular framework. This could be achieved by using a chiral substituent on the indole nucleus, the phenyl ring, or at one of the urea nitrogens (e.g., using α-methylbenzylamine instead of aniline).

When a synthesis results in a racemic mixture (an equal mixture of two enantiomers), it must be separated into its constituent pure enantiomers through a process known as chiral resolution. google.com Common methods include:

Formation of Diastereomeric Salts: The racemic mixture is reacted with a pure chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base). This creates a pair of diastereomers, which have different physical properties (such as solubility) and can be separated by techniques like fractional crystallization. google.com

Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to elute at different times, thus achieving separation. mdpi.commdpi.com

Once separated, the absolute configuration of each enantiomer can be determined using techniques such as X-ray crystallography. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

The unambiguous confirmation of the chemical structure of this compound and its analogs relies on a combination of modern spectroscopic and analytical methods.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. nih.gov

¹H NMR: A proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For the parent compound, one would expect to see distinct signals for the indole NH proton, the C2-H proton, the aromatic protons on both the indole and phenyl rings, and a sharp singlet for the N-methyl group. chemicalbook.com

¹³C NMR: A carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Characteristic signals would appear for the urea carbonyl carbon, the aromatic carbons of the two rings, and the N-methyl carbon. researchgate.net

2D-NMR: Two-dimensional NMR techniques are essential for definitive structural assignment by showing correlations between different nuclei. doi.orgresearchgate.net

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close to each other in space, helping to define the molecule's conformation. nih.gov

The following table provides predicted NMR chemical shifts for the parent compound.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Indole NH | ~10.5-11.5 | - |

| Indole C2-H | ~7.0-7.5 | ~120-125 |

| Aromatic H's | ~6.9-8.0 | ~110-140 |

| Urea NH | ~8.0-9.0 | - |

| N-CH₃ | ~3.3-3.5 | ~35-40 |

| Urea C=O | - | ~155-160 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise mass of a molecule with very high accuracy (typically to within 0.001 mass units). mdpi.com This precision allows for the unambiguous determination of the elemental composition and, therefore, the molecular formula of a compound. rsc.orgnih.gov

For this compound (C₁₆H₁₅N₃O), the theoretical exact mass can be calculated. An HRMS analysis would provide an experimental mass that, if it matches the theoretical mass to the third or fourth decimal place, serves as definitive confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. researchgate.net

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

The indole N-H stretching vibration is a key diagnostic marker and typically appears as a sharp to moderately broad band in the region of 3500-3300 cm⁻¹. For instance, the IR spectrum of a similar indole derivative showed a peak at 3313 cm⁻¹ attributed to the indole N-H stretch orientjchem.org. Another related compound exhibited N-H stretching bands at 3444 cm⁻¹ and 3159 cm⁻¹ researchgate.net.

The urea moiety presents several characteristic absorption bands. The N-H stretching vibrations of the urea group are expected in the same region as the indole N-H, potentially leading to overlapping bands. The most prominent feature of the urea group is the C=O stretching vibration, often referred to as the "urea I" band, which is anticipated to appear in the range of 1690-1630 cm⁻¹. In phenylurea, a related parent compound, the C=O stretch is observed around this region chemicalbook.com. For comparison, a carbonyl group in a different indole-containing molecule was identified at 1669 cm⁻¹ orientjchem.org. The "urea II" band, which arises from a combination of N-H bending and C-N stretching, is typically found between 1580 cm⁻¹ and 1520 cm⁻¹.

Aromatic C-H stretching vibrations from both the indole and phenyl rings are expected to be observed as a group of weaker bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The C=C stretching vibrations within the aromatic rings will give rise to several absorptions in the 1620-1450 cm⁻¹ region. For example, IR data for various indole derivatives show C=C stretching bands at 1605 cm⁻¹ and 1455 cm⁻¹ scielo.br. Finally, the C-H out-of-plane bending vibrations of the substituted phenyl and indole rings would appear in the fingerprint region (below 1000 cm⁻¹), and the pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | 3500-3300 |

| Urea N-H | Stretching | 3500-3300 |

| Aromatic C-H | Stretching | 3100-3000 |

| Urea C=O (Urea I) | Stretching | 1690-1630 |

| Aromatic C=C | Stretching | 1620-1450 |

| Urea N-H bend / C-N stretch (Urea II) | Bending/Stretching | 1580-1520 |

| Aromatic C-H | Out-of-plane Bending | < 1000 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been specifically reported in the search results, analysis of crystallographic data for closely related indole derivatives can provide valuable insights into its likely solid-state conformation.

The crystal structures of several substituted indole compounds have been determined, revealing key structural features that would likely be present in this compound. For instance, the indole ring system is generally found to be planar nih.gov. In one related structure, the dihedral angle between the indole ring and an adjacent phenyl ring was noted, indicating the relative orientation of these aromatic systems nih.gov.

A crucial aspect of the solid-state structure will be the intermolecular hydrogen bonding network. The presence of both a hydrogen bond donor (the indole N-H) and hydrogen bond acceptors (the urea carbonyl oxygen) suggests that strong intermolecular hydrogen bonds will play a significant role in the crystal packing. In the crystal structure of a similar compound, intermolecular N-H···O hydrogen bonds were observed to link molecules together researchgate.net. It is highly probable that the indole N-H of one molecule would form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or more complex supramolecular assemblies.

Table 2: Representative Crystallographic Data for an Analogous Indole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 22.8120 (7) |

| b (Å) | 10.5199 (4) |

| c (Å) | 16.1346 (6) |

| β (°) | 103.926 (1) |

| V (ų) | 3758.2 (2) |

| Z | 8 |

Note: This data is for Phenyl(3-methyl-1-phenylsulfonyl-1H-indol-2-yl)methanone and is presented as an illustrative example of crystallographic data for a related indole structure nih.gov.

Structure Activity Relationship Sar and Structure Biological Activity Relationship Sbar Studies of 3 1h Indol 3 Yl 1 Methyl 1 Phenylurea Analogs

Rational Design Principles for Modulating Biological Efficacy and Selectivity

The rational design of analogs of 3-(1H-indol-3-yl)-1-methyl-1-phenylurea is guided by established principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. The indole (B1671886) ring, a common scaffold in bioactive compounds, serves as a versatile template for modification. openmedicinalchemistryjournal.comchemijournal.com The urea (B33335) functionality is a key structural element in many kinase inhibitors and other therapeutic agents, prized for its ability to form critical hydrogen bond interactions with protein backbones. nih.govmdpi.com

Key design strategies for this class of compounds include:

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance a desired biological effect or reduce toxicity. For instance, replacing the phenyl ring with other aromatic or heteroaromatic systems.

Structure-Based Design: Utilizing knowledge of the three-dimensional structure of a biological target (e.g., an enzyme or receptor) to design molecules that fit precisely into the binding site. The urea moiety is often designed to interact with specific amino acid residues, such as aspartate, through hydrogen bonding. mdpi.com

Introduction of Functional Groups: Adding specific substituents to the indole or phenyl rings to probe for additional binding pockets or to alter the electronic properties and solubility of the molecule. For example, introducing urea-containing side chains has been a strategy to improve the efficacy of some drug candidates. nih.govresearchgate.net

The goal of these modifications is to create a synergistic effect between different parts of the molecule, leading to improved therapeutic profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For indolyl urea derivatives, 2D and 3D-QSAR models are employed to predict the activity of novel analogs and guide their synthesis. nih.govmdpi.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. nih.gov These models are built by aligning a series of known active compounds and calculating their steric, electrostatic, and hydrophobic fields. The resulting models can generate contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.

For a hypothetical series of this compound analogs targeting a specific kinase, a QSAR model might reveal:

Steric Fields (CoMFA/CoMSIA): Green contours might indicate areas where bulky substituents on the phenyl ring are favorable for activity, while yellow contours suggest regions where bulk is detrimental.

Electrostatic Fields (CoMFA/CoMSIA): Blue contours could show where electropositive groups enhance binding, whereas red contours might indicate a preference for electronegative groups.

Hydrophobic Fields (CoMSIA): Yellow contours may highlight regions where hydrophobic substituents increase activity, while white contours suggest a preference for hydrophilic groups.

These models provide predictive insights that allow medicinal chemists to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. nih.gov

Table 1: Hypothetical QSAR Data for Phenyl Ring Substituents

| Compound | Phenyl Substituent (R) | Predicted pIC50 | Experimental pIC50 |

| 1 | H | 6.5 | 6.4 |

| 2 | 4-Cl | 7.2 | 7.3 |

| 3 | 4-CH3 | 6.8 | 6.9 |

| 4 | 3-CF3 | 7.5 | 7.6 |

| 5 | 2-F | 6.1 | 6.2 |

Conformational Analysis and Investigation of Molecular Flexibility of the Urea Bridge

However, the introduction of an N-methyl group, as in the title compound, can cause a conformational shift from a trans,trans to a cis,cis or trans,cis arrangement. nih.gov This change significantly alters the spatial orientation of the indole and phenyl rings relative to each other. This molecular flexibility can be advantageous, allowing the molecule to adopt the optimal conformation required for binding within the active site of a protein. nih.gov The ability of the urea moiety to form strong hydrogen bonds is a primary reason for its prevalence in drug design. researchgate.net These interactions, often with the protein backbone, provide a stable anchor point for the molecule.

Indole Moiety: Influence of Substituents and Nitrogen Alkylation on Pharmacological Profiles

The indole nucleus is a privileged scaffold in medicinal chemistry, and its substitution pattern profoundly influences the pharmacological profile of its derivatives. mdpi.commdpi.com In the context of this compound analogs, modifications to the indole ring can affect binding affinity, selectivity, and metabolic stability.

Position of Substitution: The position of substituents on the indole's benzene (B151609) ring is a critical determinant of biological activity. researchgate.net For instance, studies on related indole derivatives have shown that substitution at the 5- or 6-position is often well-tolerated and can lead to enhanced potency, while substitution at the 4- or 7-position can sometimes be less favorable. researchgate.net

Nature of Substituents: The electronic nature of the substituent is also important. Electron-withdrawing groups (e.g., halogens like fluorine and chlorine) or electron-donating groups (e.g., methoxy) can modulate the pKa of the indole N-H and influence hydrogen bonding or other interactions. researchgate.net

Nitrogen Alkylation: Alkylation of the indole nitrogen (N1 position) removes a hydrogen bond donor but can also increase lipophilicity and introduce new steric interactions. This modification can be used to probe the requirements of the binding site and improve cell permeability.

Table 2: Influence of Indole Moiety Substituents on Biological Activity (Illustrative Data)

| Compound | Indole Substituent | Target Inhibition (IC50, µM) |

| 6 | H (unsubstituted) | 1.2 |

| 7 | 5-Fluoro | 0.5 |

| 8 | 5-Methoxy | 0.8 |

| 9 | 6-Chloro | 0.6 |

| 10 | N1-Methyl | 2.5 |

Phenyl Ring: Impact of Aromatic Substitutions on Receptor Recognition and Enzyme Binding Interactions

The phenyl ring of this compound typically binds in a hydrophobic pocket of the target protein. Aromatic substitutions on this ring are a powerful tool for optimizing potency and selectivity. nih.gov

Positional Isomers: The effect of a substituent often depends on its position (ortho, meta, or para). Para-substitution is frequently optimal as it extends the molecule into a deeper part of the binding pocket without causing steric clashes. Meta-substitution can also be beneficial, while ortho-substitution can force a conformational twist in the molecule, which may be either favorable or unfavorable depending on the target. nih.govnih.gov

Electronic and Steric Effects: Small, electron-withdrawing groups like halogens (F, Cl) can enhance binding through favorable electronic interactions or by displacing water molecules. researchgate.net Larger alkyl groups can improve hydrophobic interactions if the binding pocket has available space.

Molecular docking studies on related urea derivatives have shown that the substituted phenyl ring often resides in a hydrophobic pocket, where its substituents can form key interactions with nonpolar amino acid residues. nih.govnih.gov

Table 3: Impact of Phenyl Ring Substitutions on Enzyme Binding (Illustrative Data)

| Compound | Phenyl Substituent | Enzyme Inhibition (IC50, nM) |

| 11 | H (unsubstituted) | 150 |

| 12 | 4-Fluoro | 55 |

| 13 | 3-Chloro | 80 |

| 14 | 4-Trifluoromethyl | 30 |

| 15 | 4-Methyl | 120 |

Methyl Group Contribution to Steric and Electronic Interactions

The N-methyl group on the urea linkage has a multifaceted role. While its primary effect is often considered steric, it also has subtle electronic consequences.

Steric Influence: The methyl group adds steric bulk near the core of the molecule. This can serve to lock the molecule into a specific, bioactive conformation by restricting rotation around the C-N bonds of the urea. nih.gov This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.

Solubility and Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can affect its solubility, cell membrane permeability, and metabolic stability.

Molecular and Cellular Mechanisms of Action of 3 1h Indol 3 Yl 1 Methyl 1 Phenylurea Analogs

Downstream Cellular Pathway Analysis and Phenotypic Responses

The interaction of Fenobam analogs with their molecular targets can trigger a cascade of downstream cellular events, leading to distinct phenotypic outcomes such as effects on cell proliferation and survival.

While Fenobam's primary effects are linked to neuromodulation via mGluR5, studies on its structural analogs have revealed significant activity in cancer cell lines, particularly concerning cell cycle and apoptosis.

A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which share the 1-methyl-1H-indole core, have demonstrated potent antiproliferative activities. nih.gov One promising compound from this series, compound 7d, exhibited strong activity against HeLa, MCF-7, and HT-29 cancer cells with IC50 values of 0.52 µM, 0.34 µM, and 0.86 µM, respectively. nih.gov Mechanistic studies showed that this compound induced apoptosis in a dose-dependent manner and caused cell cycle arrest in the G2/M phase. nih.gov

Similarly, another class of related compounds, 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives, were developed as dual inhibitors of c-MET and VEGFR-2. These compounds were shown to be effective inducers of apoptosis. nih.gov These findings indicate that while Fenobam itself is known for its CNS activity, the indole (B1671886) and phenylurea scaffolds are versatile and can be modified to create potent agents that perturb critical cellular pathways involved in cancer, such as cell cycle progression and programmed cell death.

| Compound Class/Analog | Cell Line(s) | Cellular Effect | Potency Metric | Value (µM) | Reference(s) |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivative (7d) | HeLa | Antiproliferative / Apoptosis / G2/M Arrest | IC50 | 0.52 | nih.gov |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivative (7d) | MCF-7 | Antiproliferative / Apoptosis / G2/M Arrest | IC50 | 0.34 | nih.gov |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivative (7d) | HT-29 | Antiproliferative / Apoptosis / G2/M Arrest | IC50 | 0.86 | nih.gov |

| 1,3-diphenylurea appended aryl pyridine derivatives | N/A | Apoptosis Induction (via c-MET/VEGFR-2 inhibition) | N/A | N/A | nih.gov |

Modulation of Inflammatory Signaling Cascades at the Cellular Level

Analogs of 3-(1H-indol-3-yl)-1-methyl-1-phenylurea, which fall under the broader categories of indole and urea (B33335) derivatives, have been investigated for their ability to modulate inflammatory processes at the cellular level. The anti-inflammatory effects of such compounds are often attributed to their interaction with key signaling pathways that regulate the expression of pro-inflammatory mediators. mdpi.com

Microglia, the resident immune cells of the central nervous system (CNS), are central to neuroinflammation. nih.gov Their activation leads to the production and release of various inflammatory molecules, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govresearchgate.net The expression of these mediators is controlled by intracellular signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comnih.gov

Research on structurally related indole analogs has demonstrated significant anti-inflammatory activity. For instance, the synthetic indole derivative 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) was shown to inhibit the production of NO and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov This compound also reduced levels of TNF-α. nih.gov The mechanism for these effects often involves the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are transcriptional targets of the NF-κB pathway. mdpi.com Flavonoids containing indole-like structures, such as kaempferol, have been shown to suppress LPS-induced microglial activation by inhibiting both NF-κB and MAPK signaling pathways. nih.gov

The general mechanism involves the compound interfering with the activation of transcription factors like NF-κB. researchgate.net In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals (like LPS), signaling cascades are initiated that lead to the phosphorylation and subsequent degradation of inhibitory proteins, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. mdpi.comresearchgate.net Indole and urea derivatives can interrupt this cascade at various points, thereby preventing the expression of cytokines, chemokines, and inflammatory enzymes.

| Compound Type | Cell Line | Inducer | Inhibited Mediators | Affected Pathways | Reference |

|---|---|---|---|---|---|

| Indole Analog (HMPH) | RAW 264.7 Macrophages | LPS | NO, ROS, TNF-α | Not specified | nih.gov |

| Flavonoid (Kaempferol) | Microglia | LPS | NO, PGE2, iNOS, COX-2, TNF-α, IL-1β | NF-κB, MAPK | nih.gov |

| General Flavonoids (e.g., Luteolin) | RAW 264.7 Macrophages | LPS | NO, IL-6, TNF-α, iNOS, COX-2 | NF-κB | mdpi.com |

| Shizukahenriol | BV-2 Microglia | Not specified | NO, TNF-α | NF-κB, Nrf2 | researchgate.net |

Elucidation of Antimicrobial Action Mechanisms (e.g., Cell Membrane Disruption, Specific Enzyme Inhibition)

The antimicrobial properties of this compound analogs are a subject of significant interest, with mechanisms primarily revolving around specific enzyme inhibition. The urea and indole moieties are recognized pharmacophores that contribute to a wide range of biological activities, including antimicrobial effects. nih.govnih.gov

A primary target for urea derivatives is the enzyme urease, a nickel-dependent metalloenzyme produced by various pathogenic bacteria, such as Helicobacter pylori. nih.govresearchgate.net Urease catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide, which allows the bacteria to survive in acidic environments like the stomach. researchgate.net Inhibition of this enzyme is a key strategy for combating these pathogens. Urea derivatives can act as urease inhibitors, often designed based on the structure of the native substrate (urea). nih.gov Their mechanism can involve binding to the nickel center or interacting with the mobile "flap" of the enzyme's active site, disrupting its catalytic function. researchgate.net

Beyond urease, indole-based compounds have shown activity against a range of microbial targets. Some indole derivatives act as pan-inhibitors of gut microbial tryptophanases. nih.govresearchgate.net These enzymes convert tryptophan into indole, which is then metabolized into the uremic toxin indoxyl sulfate. nih.govresearchgate.net By inhibiting tryptophanase, these compounds can reduce the production of harmful metabolites. nih.gov

Other antimicrobial mechanisms for indole derivatives include:

Inhibition of Biofilm Formation : Certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated excellent activity against the formation of bacterial biofilms, which are communities of microorganisms encased in a protective matrix that are notoriously resistant to antibiotics. mdpi.com These compounds can both prevent biofilm formation and kill cells within mature biofilms. mdpi.com

Inhibition of Key Cellular Proteins : Molecular docking studies on indolylbenzo[d]imidazoles suggest potential interactions with essential bacterial proteins like FtsZ, which is crucial for cell division, and pyruvate (B1213749) kinases, involved in metabolism. mdpi.com

| Compound Class | Mechanism of Action | Target Enzyme/Process | Target Organism Example | Reference |

|---|---|---|---|---|

| Urea Derivatives | Specific Enzyme Inhibition | Urease | Helicobacter pylori | nih.gov |

| Indole Derivatives | Specific Enzyme Inhibition | Tryptophanase | Gut Microbiota | nih.govresearchgate.net |

| Indolylbenzo[d]imidazoles | Inhibition of Biofilm Formation | Biofilm Matrix | Staphylococcus aureus | mdpi.com |

| Indolylbenzo[d]imidazoles | Inhibition of Essential Proteins | FtsZ, Pyruvate Kinase | Staphylococcus aureus | mdpi.com |

Interaction with Neurobiological Pathways and Receptors

The indole nucleus is a privileged scaffold in medicinal chemistry, capable of interacting with a wide variety of receptors and enzymes within the central nervous system. nih.gov Analogs of this compound, by virtue of this core structure, are explored for their potential to modulate neurobiological pathways.

One area of investigation is their interaction with dopamine (B1211576) receptors. Studies on indolin-2-one derivatives have shown that these compounds can exhibit high affinity and selectivity for specific dopamine receptor subtypes, such as the D4 receptor. nih.gov For instance, the compound 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) indolin-2-one was identified as a potential dopamine D4 receptor ligand with a K(i) value in the nanomolar range. nih.gov Such interactions are significant for the development of agents targeting neuropsychiatric disorders where dopamine signaling is dysregulated.

Another important target is the N-methyl-D-aspartate (NMDA) receptor, particularly subunits like GluN2B, which are implicated in various neurological conditions. A library of 3-substituted-1H-indoles, including ethanone (B97240) derivatives, demonstrated significant binding affinity for GluN2B-containing NMDA receptors, with some ligands showing IC50 values in the low nanomolar range. researchgate.net

Furthermore, indole-based molecules have been designed as inhibitors of cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B), enzymes that are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. nih.gov The indole ring system serves as a versatile framework for developing multi-target-directed ligands that can simultaneously address different pathological pathways. nih.gov For example, azepino[4,3-b]indole derivatives have shown potent and selective inhibition of BChE. nih.gov

The neuroprotective effects can also stem from the modulation of pathways related to cellular stress. The PERK pathway, involved in the endoplasmic reticulum (ER) stress response, can be targeted by indole compounds. Oral administration of the indole compound GSK2606414 was shown to protect nigral-dopaminergic neurons against neurotoxins, suggesting a role in mitigating neuronal damage in conditions like Parkinson's disease. nih.gov

Advanced Computational Chemistry Approaches for Mechanistic Insights

Computational chemistry provides powerful tools to understand the mechanisms of action of bioactive molecules like this compound and its analogs at an atomic level. These methods complement experimental studies by predicting binding affinities, elucidating dynamic interactions, and explaining electronic properties.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. jppres.com This method is instrumental in structure-based drug design for identifying potential biological targets and understanding binding mechanisms. For urea and indole derivatives, docking studies have been widely applied to predict their interactions with various enzymes and receptors.

In the context of anticancer activity, docking simulations of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs against the epidermal growth factor receptor (EGFR) have revealed specific binding modes. mdpi.com For example, the analog 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea showed a strong interaction with EGFR, forming a hydrogen bond with the key amino acid residue Lys745. mdpi.com Similarly, docking of diindolylmethane derivatives against the androgen receptor (AR) has helped to rationalize their anticancer activity, with some compounds showing better binding energy than reference drugs. nih.gov

These simulations provide a "docking score," which is an estimate of the binding free energy, allowing for the ranking of different analogs based on their predicted affinity for a target. jppres.commdpi.com The visual analysis of the docked poses reveals crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.comnih.gov This information is invaluable for optimizing lead compounds to enhance their potency and selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Changes and Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the target protein upon binding. jppres.comnih.gov

MD simulations have been used to study the stability of complexes formed between urea derivatives and their protein targets. For instance, simulations of N-(phenylcarbamothioyl)-4-chloro-benzamide with the checkpoint kinase 1 (Chk1) receptor showed that the compound formed a stable bond over the simulation period. jppres.com These studies can reveal how the protein structure adapts to the presence of the ligand and the stability of key interactions (like hydrogen bonds) over time. nih.gov Recent computational studies on N,N′-diaryl-N,N′-dialkyl ureas have highlighted their dynamic behavior, moving beyond the static conformations observed in solid-state studies. nih.gov This dynamic nature is crucial for understanding how these molecules adapt to the binding pockets of different biological targets. nih.gov

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations are employed to study the electronic structure, properties, and reactivity of molecules with high accuracy. nih.govsciencepublishinggroup.com These methods are based on the principles of quantum mechanics and can provide detailed information that is often inaccessible through classical molecular mechanics methods used in docking and MD.

For urea derivatives, QM calculations, often combined with Density Functional Theory (DFT), are used to analyze their conformational preferences and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govresearchgate.net These properties are critical for understanding the molecule's reactivity and its ability to participate in charge-transfer interactions with biological targets. nih.gov

QM methods have been used to develop 3D-QSAR (Quantitative Structure-Activity Relationship) models for urea derivatives, linking their calculated electronic features to their observed biological activity, such as the inhibition of enzymes like mPGES-1. nih.gov By performing a comparative analysis of the structure, charge, and energy properties of different urea derivatives, researchers can gain insights into how structural modifications influence their interaction with water molecules and with each other, which in turn affects their bioavailability and target engagement. sciencepublishinggroup.comsciencepublishinggroup.com

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling is a cornerstone of computer-aided drug design, utilized to distill the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological effect. dovepress.com A pharmacophore model does not represent a real molecule but rather an abstract concept that illustrates the key interaction points—such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and ionizable groups—that are critical for binding to a biological target. mdpi.comresearchgate.net These models serve as powerful 3D queries for virtual screening, a computational method used to search large databases of chemical compounds to identify novel molecules that are likely to be active at a specific target. dovepress.comnih.gov

In the context of this compound and its analogs, pharmacophore modeling is instrumental in understanding the structure-activity relationships (SAR) that govern their mechanism of action. The phenylurea scaffold is a common feature in molecules designed as kinase inhibitors and for other therapeutic targets. nih.govnih.govnih.gov

Key Pharmacophoric Features of Indol-Phenylurea Analogs

Analysis of related phenylurea and diphenylurea compounds reveals a set of common pharmacophoric features that are crucial for their biological activity. These features provide a blueprint for designing new ligands based on the this compound structure.

A representative pharmacophore model for this class of compounds typically includes:

A Hydrogen-Bonding Region: The central ureido (-NH-CO-N-) group is a critical hydrogen-bond donor and acceptor site, essential for anchoring the ligand within the target's binding pocket. nih.gov

Hydrophobic/Aromatic Moieties: The model includes hydrophobic and aromatic features, represented by the phenyl and indole rings. These groups often engage in hydrophobic and π-stacking interactions with the target protein. nih.govresearchgate.net

Hydrophobic Tail/Pocket: A terminal hydrophobic region, often accommodated by a substituted aryl ring like the indole group, is frequently identified as another key interaction point. nih.gov

One study focused on designing dual c-MET and VEGFR-2 inhibitors using a 1,3-diphenylurea scaffold identified four common pharmacophoric features shared between inhibitors of both targets. nih.gov The design incorporated a hydrophobic pocket, a ureido H-bonding site, a linker, and a hydrophobic tail. Notably, an analog featuring an indol-3-yl group demonstrated significant activity, highlighting the importance of this specific moiety in the pharmacophore. nih.gov

The table below summarizes the essential pharmacophoric features derived from analogs of the core phenylurea structure.

| Feature ID | Feature Type | Description | Role in Binding |

| HBA | Hydrogen Bond Acceptor | Typically the carbonyl oxygen of the urea group. | Anchors the ligand to the target protein. nih.gov |

| HBD | Hydrogen Bond Donor | The N-H protons of the urea group. | Forms critical hydrogen bonds with receptor residues. nih.gov |

| HY/AR | Hydrophobic/Aromatic | The phenyl and indole rings. | Engages in hydrophobic and aromatic stacking interactions. nih.govresearchgate.net |

| HY-Tail | Hydrophobic Tail | Accommodated by various aryl substitutions, including indole. | Provides additional hydrophobic interactions to enhance binding affinity. nih.gov |

Virtual Screening for Novel Ligand Discovery

The developed pharmacophore model serves as a filter for virtual screening campaigns. dovepress.comnih.gov Large chemical libraries, such as the ZINC database or corporate collections, are computationally searched to identify molecules that match the 3D arrangement of the pharmacophore's features. This process, often part of a hierarchical or "funnel" approach, rapidly narrows down millions of compounds to a manageable number of promising "hits" for further investigation. dovepress.comresearchgate.net

The general workflow for discovering new ligands based on the this compound scaffold is as follows:

Pharmacophore Model Generation: A ligand-based or structure-based pharmacophore model is created, defining the essential features for activity. mdpi.com

Database Screening: The pharmacophore model is used as a 3D query to screen large compound databases.

Hit Filtering: The initial hits are filtered based on various criteria, including drug-likeness (e.g., Lipinski's Rule of Five), predicted ADME (Absorption, Distribution, Metabolism, Excretion) properties, and novelty. nih.gov

Molecular Docking: The filtered hits are then subjected to molecular docking simulations to predict their binding orientation and affinity within the target's active site. nih.gov

Hit Prioritization: Compounds with the best docking scores and favorable predicted interactions are prioritized for acquisition or synthesis and subsequent biological testing.

Research on analogous diarylurea scaffolds has successfully used these computational approaches to identify potent antiproliferative agents. nih.govnih.gov For example, a study on N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives led to the discovery of potent FLT3 inhibitors for acute myeloid leukemia. nih.gov This demonstrates the power of using the phenylurea core as a starting point for scaffold hopping and ligand optimization through virtual screening and SAR studies.

The table below outlines the results from a study on analogous diphenylurea derivatives, illustrating the impact of different substitutions on inhibitory activity. nih.gov

| Compound Analog | Key Substitution | Target | IC₅₀ (nM) |

| APPU2m | Pyridine-3-yl | c-MET | >100 |

| APPU2m | Pyridine-3-yl | VEGFR-2 | >100 |

| Indole Analog | Indol-3-yl | c-MET | 18 |

| Indole Analog | Indol-3-yl | VEGFR-2 | 24 |

These findings underscore that virtual screening guided by pharmacophore models is a highly effective strategy for discovering novel and potent ligands that build upon the core structure of this compound. The hits obtained from such screenings provide valuable chemical starting points for the development of new therapeutic agents. nih.gov

Preclinical Biological Evaluation of 3 1h Indol 3 Yl 1 Methyl 1 Phenylurea and Selected Analogs

In Vitro Pharmacological Characterization and Profiling

The in vitro assessment of new chemical entities is a critical step in drug discovery, providing initial insights into their biological activity and potential therapeutic applications. For 3-(1H-indol-3-yl)-1-methyl-1-phenylurea and its analogs, these evaluations have primarily centered on their antiproliferative, antimicrobial, and enzyme-modulating properties.

Assessment of Receptor Binding Affinity and Functional Potency in Cell-Free and Cell-Based Assays

While specific receptor binding data for this compound is not extensively documented in publicly available literature, the broader class of indolyl-phenylurea derivatives has been investigated for interaction with various protein targets, particularly kinases involved in cancer progression.

One area of focus has been on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. A study on 2-oxoindolin-3-ylidenes incorporating a urea (B33335) function revealed that these compounds can exhibit significant VEGFR-2 inhibitory properties. For instance, compound 12b in the study showed 87.2% inhibition of VEGFR-2 at a concentration of 10 μM, an activity level comparable to the established kinase inhibitor sunitinib. nih.gov Molecular docking studies of a 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivative with an indol-3-yl moiety (APPU2n ) suggested a strong binding affinity for both VEGFR-2 and c-MET, with binding scores of -9.9 and -9.5 kcal/mol, respectively. nih.gov The urea linker in this analog was observed to form hydrogen bonds with key amino acid residues in the active site of these receptors. nih.gov

Another important target for this class of compounds is the ATP-binding cassette (ABC) transporter ABCG2, which is involved in multidrug resistance in cancer. Certain phenylurea indole (B1671886) derivatives have been identified as potent inhibitors of ABCG2. nih.gov These compounds were found to stimulate the ATP hydrolysis of the transporter, suggesting they act as competitive substrates. nih.gov

The table below summarizes the receptor binding and inhibitory data for selected analogs.

| Compound/Analog | Target | Assay Type | Result |

| 2-oxoindolin-3-ylidene urea derivative (12b) | VEGFR-2 | Inhibition Assay | 87.2% inhibition at 10 µM |

| APPU2n | VEGFR-2 | Molecular Docking | Binding Score: -9.9 kcal/mol |

| APPU2n | c-MET | Molecular Docking | Binding Score: -9.5 kcal/mol |

| Phenylurea indole derivatives (3c, 3f) | ABCG2 | ATPase Assay | Stimulation of ATP hydrolysis |

Evaluation of Cellular Efficacy in Relevant Disease Models

The cellular efficacy of indolyl-phenylurea analogs has been most extensively studied in the context of oncology and infectious diseases.

Antiproliferative Activity in Cancer Cell Lines:

A number of studies have demonstrated the potent antiproliferative effects of this chemical class against various cancer cell lines. For example, a series of biphenylurea derivatives containing indolin-2-one moieties showed significant cytotoxicity against the human breast cancer cell line MCF-7. nih.gov Notably, compound 5o from this series exhibited an IC50 value of 1.04 ± 0.10 μM against MCF-7 cells, which was approximately seven times more potent than the standard chemotherapeutic agent doxorubicin (B1662922). nih.gov

In another study, 2-oxoindolin-3-ylidene derivatives with a urea function were tested against HCT116 (colon), MCF7 (breast), and PaCa2 (pancreatic) cancer cell lines. nih.gov Several of these compounds displayed potent antiproliferation, with compound 12h showing an IC50 of 5.581 μM against HCT116 cells. nih.gov Furthermore, a series of 5-chloro-indole-2-carboxylate derivatives demonstrated significant antiproliferative activity, with GI50 values ranging from 29 nM to 78 nM against a panel of cancer cell lines. mdpi.com

The antiproliferative activity of selected analogs is presented in the table below.

| Analog | Cancer Cell Line | IC50/GI50 Value |

| Biphenylurea-indolinone (5o) | MCF-7 (Breast) | 1.04 ± 0.10 µM |

| Biphenylurea-indolinone (5l) | MCF-7 (Breast) | 1.93 ± 0.17 µM |

| 2-oxoindolin-3-ylidene urea (12h) | HCT116 (Colon) | 5.581 µM |

| 2-oxoindolin-3-ylidene urea (12j) | MCF-7 (Breast) | 1.690 µM |

| 5-chloro-indole-2-carboxylate (3e) | Panel | GI50: 29 nM |

Inhibition of Cytokine Production in Inflammatory Models:

While direct data on the inhibition of cytokine production by this compound is limited, related indole derivatives have shown anti-inflammatory potential. For instance, a derivative of ursolic acid incorporating an indole moiety, UA-1 , was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov At a concentration of 5.0 µM, UA-1 inhibited TNF-α production by 74.2 ± 2.1%, IL-6 by 55.9 ± 3.7%, and IL-1β by 59.7 ± 4.2%. nih.gov

Antimicrobial Activity Against Specific Pathogens:

The indole nucleus is a common scaffold in compounds exhibiting antimicrobial properties. Various derivatives of 3-(1H-indol-3-yl)propan-1-one have demonstrated moderate to good antibacterial and antifungal activity. scribd.com In a study of indolylbenzimidazole derivatives, compounds 3ao and 3aq showed high activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) of less than 1 µg/mL. mdpi.com Another study on synthetic indole derivatives, SMJ-2 and SMJ-4 , reported significant activity against a range of gram-positive bacteria, with MICs as low as 0.25 µg/mL. nih.gov

The table below summarizes the antimicrobial activity of selected indole analogs.

| Analog | Pathogen | MIC Value |

| Indolylbenzimidazole (3ao) | S. aureus (including MRSA) | < 1 µg/mL |

| Indolylbenzimidazole (3aq) | S. aureus (including MRSA) | < 1 µg/mL |

| SMJ-2 | Gram-positive bacteria | 0.25 - 2 µg/mL |

| SMJ-4 | Gram-positive bacteria | 0.25 - 16 µg/mL |

Enzymatic Activity Modulation Assays in Biochemical Systems

The ability of indolyl-phenylurea derivatives to modulate the activity of specific enzymes is a key aspect of their pharmacological profile. As mentioned in section 5.1.1, these compounds have been shown to inhibit the activity of protein kinases like VEGFR-2.

In addition to kinase inhibition, indole derivatives have been explored as inhibitors of other enzymes. For instance, certain indole-based compounds have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.gov The inhibition of enzymes is typically quantified by the inhibitor constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. ucl.ac.uk

A study on 1,3-diphenylurea appended aryl pyridine derivatives with an indol-3-yl moiety (APPU2n ) reported potent inhibition of both c-MET and VEGFR-2, with IC50 values of 18 nM and 24 nM, respectively. nih.gov Another series of 5-chloro-indole-2-carboxylate derivatives were found to be potent inhibitors of EGFR, with IC50 values ranging from 68 to 89 nM. mdpi.com

The enzymatic inhibitory activity of selected analogs is detailed in the table below.

| Analog | Enzyme Target | IC50 Value |

| APPU2n | c-MET | 18 nM |

| APPU2n | VEGFR-2 | 24 nM |

| 5-chloro-indole-2-carboxylate (3e) | EGFR | 68 nM |

| 5-chloro-indole-2-carboxylate (3b) | EGFR | 74 nM |

In Vitro Metabolic Stability and Membrane Permeability Studies

Generally, compounds with high metabolic stability in liver microsomes are more likely to have favorable pharmacokinetic profiles in vivo. However, it is important to note that in vitro data does not always directly correlate with in vivo outcomes, and further studies are needed to fully understand the metabolic fate of these compounds. researchgate.net

In Vivo Efficacy and Pharmacodynamic Assessment in Preclinical Animal Models

Determination of Therapeutic Efficacy in Established Animal Disease Models

While in vivo efficacy data for this compound is not available, studies on related diarylurea and indole derivatives have demonstrated their potential in preclinical cancer models.

Forchlorfenuron (FCF), a diarylurea, has been shown to inhibit tumor growth in a mouse model. mdpi.com Similarly, the diarylurea compound N69B was found to reduce tumor growth in a mouse 4T1 breast tumor model. mdpi.com Another lead candidate, a diarylurea designated as 11 , significantly reduced tumor growth in an aggressive stage IV breast cancer 4T1 syngraft model. mdpi.com

In a study combining the sulfonylurea glimepiride (B1671586) with doxorubicin, the combination was more effective at inhibiting 4T1 tumor growth in mice than doxorubicin alone. mdpi.com Furthermore, an in vivo study of the 1,3-diphenylurea appended aryl pyridine derivative APPU2n demonstrated its anticancer activity through a reduction in tumor mass and volume in a breast cancer model, with a tumor inhibition ratio of 56.1%. nih.gov

The table below summarizes the in vivo efficacy of selected analogs in animal models.

| Analog | Animal Model | Disease | Key Finding |

| Forchlorfenuron (FCF) | Mouse | Cancer | Inhibition of tumor growth |

| N69B | Mouse 4T1 breast tumor | Breast Cancer | Reduction in tumor growth |

| Diarylurea 11 | Mouse 4T1 syngraft | Breast Cancer | Significant reduction in tumor growth |

| APPU2n | Mouse breast cancer | Breast Cancer | 56.1% tumor inhibition ratio |

Elucidation of Dose-Response Relationships in Preclinical Animal Studies

In the preclinical evaluation of a novel compound such as this compound, establishing a dose-response relationship is a cornerstone for understanding its pharmacological activity. These studies are typically conducted in rodent models to determine the effective dose range and to identify the concentration at which the compound elicits a therapeutic effect.

The data generated from these studies are crucial for constructing dose-response curves, which illustrate the relationship between the dose of the compound and the magnitude of the biological response. An example of how such data might be presented is shown in Table 1.

Table 1: Illustrative Dose-Response Data for a Phenylurea Analog in a Preclinical Model This table is a representative example and does not reflect actual data for this compound.

| Dose Group (mg/kg) | Number of Animals | Responders (%) |

|---|---|---|

| Vehicle Control | 10 | 0 |

| 1 | 10 | 20 |

| 3 | 10 | 50 |

| 10 | 10 | 80 |

| 30 | 10 | 95 |

Analysis of Biomarker Modulation in Preclinical Investigations

To understand the mechanism of action of this compound, preclinical studies would involve the analysis of specific biomarkers. These are measurable indicators of a biological state or condition and can provide insights into how the compound affects the body at a molecular level.

For instance, in the investigation of novel biaryl urea derivatives targeting the NLRP3 inflammasome, a key biomarker analyzed was the release of interleukin-1β (IL-1β), a pro-inflammatory cytokine. nih.gov Researchers found that their lead compound exhibited potent activity against IL-1β release with low cytotoxicity. nih.gov Such studies often involve treating cells or animal models with the compound and then measuring the levels of the target biomarker.

The results of these analyses help to confirm that the compound is engaging with its intended target and producing the desired biological effect. An example of biomarker modulation data is presented in Table 2.

Table 2: Representative Biomarker Modulation by an Indolyl-Urea Analog This table is a representative example and does not reflect actual data for this compound.

| Treatment Group | Biomarker Level (pg/mL) | Percent Inhibition |

|---|---|---|

| Vehicle Control | 1500 | 0 |

| Compound X (1 mg/kg) | 1100 | 26.7 |

| Compound X (5 mg/kg) | 750 | 50.0 |

| Compound X (10 mg/kg) | 400 | 73.3 |

Study of Metabolic Fate in Preclinical Systems (e.g., microsomal and plasma stability)

The metabolic fate of a drug candidate is a critical component of its preclinical evaluation, as it influences its pharmacokinetic profile. researchgate.net Key parameters investigated include microsomal and plasma stability, which provide an early indication of how the compound will be metabolized in the body. researchgate.net

In vitro metabolic stability is often assessed using liver microsomes from different species, including humans, to predict in vivo clearance. umich.edu These assays measure the rate at which the compound is metabolized by enzymes in the liver. umich.edu For example, a study on N-sulfonylhydrazones demonstrated that N-methylated analogs were metabolized by cytochrome P450 (CYP) enzymes, while non-N-methylated analogs were unstable in acidic pH. nih.gov

Plasma stability studies are also conducted to determine if a compound is degraded by enzymes present in the blood. The data from these studies, often presented as the half-life (t1/2) and intrinsic clearance (CLint), are vital for predicting the compound's bioavailability and dosing regimen. researchgate.net Representative data from such stability studies are shown in Table 3.

Table 3: Illustrative Metabolic Stability Data for an Analogous Compound This table is a representative example and does not reflect actual data for this compound.

| System | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human Liver Microsomes | 45 | 15.4 |

| Rat Liver Microsomes | 28 | 24.8 |

| Human Plasma | >120 | <5.0 |

| Rat Plasma | >120 | <5.0 |

Emerging Research Avenues and Future Perspectives for 3 1h Indol 3 Yl 1 Methyl 1 Phenylurea Research

Development of Next-Generation Analogs with Enhanced Target Specificity and Efficacy

A primary focus of current and future research is the rational design and synthesis of next-generation analogs of indol-3-yl ureas to improve their potency and selectivity for specific biological targets. The indole-urea scaffold has been identified as a key pharmacophore in the development of anticancer agents, particularly as kinase inhibitors. nih.govresearchgate.net

Researchers are actively exploring the structure-activity relationships (SAR) of this class of compounds. nih.govnih.gov By systematically modifying the substituents on both the indole (B1671886) and phenyl rings, as well as the urea (B33335) linkage, scientists aim to optimize interactions with the target protein's binding site. For instance, studies on related phenylurea indole derivatives have shown that extending the π-system of the molecule can enhance inhibitory activity against transporters like ABCG2, which is involved in multidrug resistance in cancer. nih.gov

Future efforts will likely involve computational modeling and structure-based drug design to create analogs with a higher degree of target specificity, thereby reducing off-target effects and potential toxicity. The synthesis of conformationally restricted analogs is another strategy being explored to lock the molecule into a bioactive conformation, potentially leading to increased efficacy. nih.gov

Table 1: Key Biological Targets for Indol-3-yl Urea Analogs

| Target Protein | Therapeutic Area | Rationale for Inhibition |

|---|---|---|

| VEGFR-2 | Oncology | Inhibition of angiogenesis, a key process in tumor growth and metastasis. nih.govresearchgate.net |

| ABCG2 | Oncology | Overcoming multidrug resistance in cancer cells. nih.gov |

| Histone Deacetylases (HDACs) | Oncology, Inflammation | Regulation of gene expression involved in cell cycle and inflammatory responses. nih.gov |

Application in Molecular Imaging and Diagnostics for Disease Monitoring

While the primary focus of research on indol-3-yl ureas has been therapeutic, their structural features make them potential candidates for development as molecular imaging agents. Small molecule inhibitors can be radiolabeled with positron-emitting isotopes (e.g., ¹⁸F, ¹¹C) for use in Positron Emission Tomography (PET) imaging. Such probes could enable non-invasive visualization and quantification of their target proteins in vivo, aiding in disease diagnosis, staging, and monitoring treatment response.

For example, a radiolabeled indol-3-yl urea analog targeting a specific kinase overexpressed in a particular cancer could be used to identify the tumor and assess whether a therapeutic agent targeting the same kinase is reaching its intended target. Similarly, fluorescently labeling these compounds could create probes for use in preclinical research and in vitro diagnostic assays. Although this area is currently underexplored for this specific class of compounds, it represents a significant future opportunity.

Integration with Systems Biology Approaches for Polypharmacology Insights

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being supplemented by a systems biology approach, which considers the complex network of interactions within a biological system. Many small molecules, including indole derivatives, exhibit polypharmacology, meaning they interact with multiple targets. nih.gov This can be advantageous, for instance in cancer, where targeting multiple signaling pathways can be more effective.

Future research will likely see the integration of systems biology and "omics" data (genomics, proteomics, metabolomics) with studies on indol-3-yl ureas. This will help to elucidate their full range of biological targets and understand their effects on cellular networks. Such an approach can help to predict potential side effects, identify mechanisms of resistance, and discover novel therapeutic applications for these compounds.

Exploration of New Therapeutic Indications and Disease Areas

While oncology is currently the most prominent therapeutic area for indol-3-yl urea research, the diverse biological activities of indole derivatives suggest potential applications in a range of other diseases. mdpi.comnih.gov Future investigations are expected to explore the efficacy of this compound class in: